molecular formula C11H12N2O3 B1604173 5-Isocyanato-2-(oxan-4-yloxy)pyridine CAS No. 912569-54-1

5-Isocyanato-2-(oxan-4-yloxy)pyridine

Cat. No.: B1604173
CAS No.: 912569-54-1
M. Wt: 220.22 g/mol
InChI Key: CURMCGRWRMOXFY-UHFFFAOYSA-N
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Description

5-Isocyanato-2-(oxan-4-yloxy)pyridine is a chemical compound that belongs to the family of isocyanates. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research. The compound has a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanato-2-(oxan-4-yloxy)pyridine typically involves the reaction of 2-(oxan-4-yloxy)pyridine with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as the compound is moisture-sensitive .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Isocyanato-2-(oxan-4-yloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, thiols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions with this compound include ureas, carbamates, and thiocarbamates, depending on the nucleophile used in the reaction .

Scientific Research Applications

5-Isocyanato-2-(oxan-4-yloxy)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying protein interactions and enzyme activities.

    Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.

Mechanism of Action

The mechanism of action of 5-Isocyanato-2-(oxan-4-yloxy)pyridine involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) readily reacts with compounds containing active hydrogen atoms, such as amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages. This reactivity is exploited in various applications, including the synthesis of polymers and the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Isocyanato-2-(tetrahydropyran-4-yloxy)pyridine
  • 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl isocyanate
  • 4-(5-Isocyanatopyridin-2-yl)oxytetrahydro-2H-pyran

Uniqueness

5-Isocyanato-2-(oxan-4-yloxy)pyridine is unique due to its specific structure, which combines an isocyanate group with a pyridine ring and an oxan-4-yloxy substituent. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-isocyanato-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-13-9-1-2-11(12-7-9)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURMCGRWRMOXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640290
Record name 5-Isocyanato-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-54-1
Record name 5-Isocyanato-2-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912569-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isocyanato-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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